molecular formula C11H11NO B12913583 Isoxazole, 5-methyl-3-(4-methylphenyl)- CAS No. 156777-04-7

Isoxazole, 5-methyl-3-(4-methylphenyl)-

Cat. No.: B12913583
CAS No.: 156777-04-7
M. Wt: 173.21 g/mol
InChI Key: QBMKCADJPSHACR-UHFFFAOYSA-N
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Description

5-Methyl-3-(p-tolyl)isoxazole: is a heterocyclic compound that features an isoxazole ring substituted with a methyl group at the 5-position and a p-tolyl group at the 3-position. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-(p-tolyl)isoxazole can be achieved through several methods:

    Cycloaddition Reactions: One common method involves the [3+2] cycloaddition of nitrile oxides with alkynes or alkenes.

    Condensation Reactions: Another approach involves the condensation of aldehydes with primary nitro compounds.

Industrial Production Methods

Industrial production of 5-Methyl-3-(p-tolyl)isoxazole typically involves scalable and cost-effective methods such as:

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-(p-tolyl)isoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoxazole oxides, while reduction can produce amines.

Scientific Research Applications

5-Methyl-3-(p-tolyl)isoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-3-(p-tolyl)isoxazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    3-(p-Tolyl)isoxazole: Lacks the methyl group at the 5-position.

    5-Methylisoxazole: Lacks the p-tolyl group at the 3-position.

    3,5-Dimethylisoxazole: Contains two methyl groups instead of a methyl and a p-tolyl group.

Uniqueness

5-Methyl-3-(p-tolyl)isoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-methyl-3-(4-methylphenyl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8-3-5-10(6-4-8)11-7-9(2)13-12-11/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBMKCADJPSHACR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20468284
Record name Isoxazole, 5-methyl-3-(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20468284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156777-04-7
Record name Isoxazole, 5-methyl-3-(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20468284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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